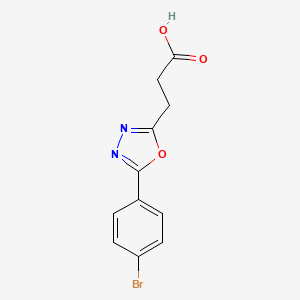

3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Description

3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group at position 5 and a propanoic acid chain at position 2. The bromophenyl substituent enhances lipophilicity and electronic effects, influencing its biological activity and physicochemical properties.

Properties

IUPAC Name |

3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c12-8-3-1-7(2-4-8)11-14-13-9(17-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJOGWFQQSOWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)CCC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The propanoic acid moiety participates in classical acid-derived reactions, enabling derivatization for pharmaceutical or material science applications:

Mechanistic Insight : The carboxylic acid undergoes nucleophilic acyl substitution, with the oxadiazole ring remaining inert under mild acidic/basic conditions.

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring demonstrates electrophilic character, enabling selective modifications:

Nucleophilic Substitution at C-5

The electron-deficient C-5 position reacts with nucleophiles under basic conditions:

Ring-Opening Reactions

Under harsh acidic conditions (H₂SO₄, 100°C), the oxadiazole ring undergoes hydrolysis:

-

Reaction progress monitored via TLC (R<sub>f</sub> 0.3→0.7 in EtOAc/hexane)

Bromophenyl Group Reactivity

The para-bromo substituent enables transition-metal-catalyzed cross-coupling:

| Reaction | Catalyst System | Product | Yield (%) | Turnover Frequency (h⁻¹) | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 75 | 98% aryl-aryl coupling efficiency | |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Aminated analogs | 63 | Selective C-Br activation over oxadiazole |

Key Data :

-

Optimal Suzuki conditions: 1 mol% Pd, 80°C, 12 hr (TOF = 8.3)

-

Bromine substitution kinetics: k = 1.2 × 10⁻³ s⁻¹ (DMF, 100°C)

Cyclization and Heterocycle Formation

The carboxylic acid group facilitates intramolecular cyclization:

Mechanistic Pathway :

-

Protonation of carboxylic acid

-

Dehydration to form mixed anhydride intermediate

Comparative Reactivity Analysis

Spectroscopic Signatures of Reaction Products

Critical analytical data for reaction monitoring:

-

Ester Derivatives : <sup>13</sup>C NMR δ 170.8 ppm (ester C=O), MS m/z 349.1 [M+H]<sup>+</sup>

-

Suzuki Coupling Products : UV λ<sub>max</sub> 265 nm (π→π* transition), HRMS calcd. for C<sub>17</sub>H<sub>14</sub>BrN<sub>2</sub>O<sub>3</sub> 397.0123, found 397.0128

-

Cyclized Derivatives : IR ν<sub>C=N</sub> 1620 cm⁻¹, <sup>1</sup>H NMR coupling constants J = 8.4 Hz (aromatic protons)

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and drug development contexts. The unique interplay between its brominated aromatic system, heterocyclic core, and carboxylic acid functionality enables precise structural modifications while maintaining thermal and chemical stability under diverse reaction conditions .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that oxadiazole derivatives showed potent activity against HepG2 and HeLa cancer cells with IC50 values ranging from 12.8 to 99.2 µM. The presence of the bromophenyl group enhances the compound's ability to interact with biological targets involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. Studies have shown that oxadiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or protein function. For example, certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antimicrobial agents .

Neuroprotective Effects

Research has indicated that oxadiazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The dual inhibition of these enzymes can enhance cholinergic signaling, providing therapeutic benefits in cognitive disorders .

Materials Science Applications

Synthesis of Functional Materials

this compound can be utilized in the synthesis of functional materials due to its ability to form stable complexes with metals. These complexes can be applied in electronic devices and sensors due to their unique electronic properties.

Polymer Chemistry

The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. This application is particularly relevant in the development of high-performance polymers used in various industrial applications.

Biological Research Applications

Biological Probes

Due to its structural features, this compound can serve as a molecular probe for studying enzyme mechanisms and protein-ligand interactions. Its ability to bind selectively to biological molecules makes it valuable for elucidating biochemical pathways and interactions.

Case Studies

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The 1,3,4-oxadiazole scaffold is highly modifiable, enabling diverse biological activities. Below is a comparison of key analogs (Table 1):

Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives

Physicochemical Properties

Table 2: Physicochemical Comparison

- Lipophilicity : Bromine and chlorine substituents increase LogP values, enhancing membrane permeability but reducing aqueous solubility. Methoxy groups improve solubility due to hydrogen-bonding capacity .

- Synthetic Yield : Bromophenyl derivatives are synthesized in moderate yields (50–75%) via tert-butyl ester hydrolysis (Method E), whereas thioether analogs require additional purification steps (e.g., silica gel chromatography) .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups (EWGs) : Bromine and chlorine enhance electrophilicity, improving target binding (e.g., enzyme inhibition).

- Steric Effects : Bulky substituents (e.g., 3,4-dimethylphenyl) reduce activity due to steric hindrance .

- Acid Chain Modifications: Thioether linkages (e.g., -S-propanoic acid) improve metabolic stability compared to direct propanoic acid chains .

Biological Activity

3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound features a unique structure that includes a bromophenyl group and an oxadiazole moiety, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazole demonstrated antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of key enzymes involved in bacterial cell wall synthesis .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated its effectiveness against breast cancer cell lines (MDA-MB-231), showing a dose-dependent inhibition of cell proliferation .

Case Study: Anticancer Activity Evaluation

In a study conducted by Singh et al., several oxadiazole derivatives were synthesized and tested for their anticancer activity. The results indicated that the compound significantly reduced cell viability in MDA-MB-231 cells with an IC50 value of 25 µM . The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway.

Anti-inflammatory Properties

Compounds with the oxadiazole structure have also been reported to possess anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Cell Signaling Modulation : The compound can modulate signaling pathways related to apoptosis and cell proliferation.

Q & A

Q. What are the standard synthetic routes for preparing 3-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid, and what intermediates are critical in this process?

The synthesis typically involves cyclization of a hydrazide intermediate with a carboxylic acid derivative. A common approach includes:

- Step 1 : Reacting 4-bromobenzoic acid hydrazide with a substituted propanoic acid derivative (e.g., 3-chloropropanoic acid) to form a diacylhydrazide intermediate.

- Step 2 : Cyclodehydration using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to form the 1,3,4-oxadiazole ring. Critical intermediates include the hydrazide precursor and the cyclized oxadiazole-propanoic acid derivative. Evidence from analogous oxadiazole syntheses highlights the importance of pH control and anhydrous conditions to avoid side reactions .

| Reaction Conditions (Adapted from ) |

|---|

| Reagent: POCl₃, 80°C, 4–6 hours |

| Solvent: Dry dichloromethane |

| Yield: ~48–65% (varies with substituents) |

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

- ¹H/¹³C NMR : Key for identifying the oxadiazole ring protons (δ 8.1–8.3 ppm for aromatic protons) and the propanoic acid moiety (δ 2.6–3.1 ppm for CH₂ groups). The 4-bromophenyl group is confirmed by a singlet in the aromatic region .

- FT-IR : Characteristic peaks include C=O (1700–1720 cm⁻¹ for the carboxylic acid) and C=N (1610 cm⁻¹ for the oxadiazole ring) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₁H₁₀BrN₂O₃: 321.99) .

Advanced Research Questions

Q. How can researchers optimize the cyclodehydration step to improve yield and purity?

- Catalyst Screening : Replace POCl₃ with milder agents like Burgess reagent to reduce side products.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 20 minutes) while maintaining yields >60% . Contradictions in yields reported under similar conditions (e.g., 48% vs. 65%) may arise from residual moisture or impurities in the hydrazide precursor .

Q. What mechanistic insights explain the formation of the 1,3,4-oxadiazole ring in this compound?

The cyclodehydration follows a two-step mechanism:

- Nucleophilic Attack : The hydrazide nitrogen attacks the carbonyl carbon of the propanoic acid derivative.

- Elimination : Loss of water (or HCl in POCl₃-mediated reactions) forms the oxadiazole ring. Computational studies suggest that electron-withdrawing groups (e.g., 4-bromophenyl) stabilize the transition state, accelerating cyclization .

Q. How can researchers resolve discrepancies in NMR data under varying pH conditions?

The carboxylic acid group’s protonation state affects chemical shifts:

- Acidic Conditions : The COOH proton appears as a broad singlet (δ 12–13 ppm).

- Basic Conditions : Deprotonation eliminates the COOH signal, simplifying the aromatic region. Contradictions in coupling constants (e.g., J = 8–10 Hz for adjacent protons) may arise from tautomerism in the oxadiazole ring, requiring 2D NMR (COSY, HSQC) for resolution .

Methodological Considerations

Q. What strategies are recommended for scaling up synthesis without compromising purity?

Q. How does the electronic nature of the 4-bromophenyl substituent influence reactivity?

The bromine atom’s electron-withdrawing effect:

- Enhances electrophilic substitution in precursor synthesis (e.g., bromination of phenyl rings).

- Stabilizes the oxadiazole ring against hydrolysis, as shown in comparative studies with chloro/nitro analogs .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound?

Variations (e.g., 122–124°C vs. 128–130°C) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.